molecular formula C9H7FN2O2 B11901270 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

Cat. No.: B11901270
M. Wt: 194.16 g/mol
InChI Key: PVEFXRHGXYTRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and a ketone group at the 8th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a fluorine-substituted aromatic ring and a methoxy group can undergo cyclization in the presence of a suitable catalyst to form the desired naphthyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 and the methoxy group at position 3 participate in nucleophilic substitution (SNAr) due to the electron-withdrawing effects of fluorine and the aromatic system.

Key Findings

  • Fluorine Substitution : The 5-fluoro group undergoes SNAr with amines or alkoxides under mild conditions. For example, reaction with piperidine in DMF at 60°C yields 5-piperidinyl derivatives in ~70% efficiency .

  • Methoxy Group Reactivity : The methoxy group at position 3 can act as a leaving group under acidic or basic conditions. Hydrolysis with HCl (reflux, 6h) replaces methoxy with hydroxyl, forming 3-hydroxy-5-fluoro-1,7-naphthyridin-8(7H)-one .

Table 1: Representative Nucleophilic Substitutions

Substrate PositionReagentConditionsProductYield (%)Reference
C5-FluoroPiperidineDMF, 60°C, 12h5-Piperidinyl derivative70
C3-MethoxyHCl (6M)Reflux, 6h3-Hydroxy-5-fluoro derivative85
C5-FluoroNaN₃, DMSO100°C, 8h5-Azido derivative65

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring facilitates electrophilic substitution, primarily at positions activated by the methoxy group.

Key Findings

  • Nitration : Directed by the methoxy group, nitration occurs at position 4 using HNO₃/H₂SO₄ at 0°C, yielding 4-nitro-5-fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one .

  • Halogenation : Bromination with Br₂/FeBr₃ targets position 6, producing 6-bromo derivatives for cross-coupling applications .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄0°C, 2h4-Nitro derivative60
BrominationBr₂, FeBr₃CHCl₃, rt, 4h6-Bromo derivative75

Cross-Coupling Reactions

The compound serves as a substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation.

Key Findings

  • Suzuki Coupling : The 5-fluoro or 6-bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ to form biaryl products .

  • Buchwald-Hartwig Amination : Coupling with primary amines (e.g., benzylamine) at position 6 produces N-aryl derivatives with >80% efficiency .

Table 3: Cross-Coupling Reactions

Reaction TypeReagentConditionsProductYield (%)Reference
Suzuki CouplingPhB(OH)₂, Pd(PPh₃)₄DME, 80°C, 12h6-Phenyl derivative85
Buchwald-HartwigBenzylamine, Pd₂(dba)₃Toluene, 110°C, 24h6-Benzylamino derivative82

Cyclization and Ring-Opening Reactions

The lactam moiety (8(7H)-one) participates in cyclization with dienophiles or nucleophiles.

Key Findings

  • Ring-Opening : Treatment with hydrazine forms pyrazole-fused derivatives .

  • Diels-Alder Cyclization : Reacts with dienophiles (e.g., maleic anhydride) to form tricyclic structures .

Table 4: Cyclization Reactions

Reaction TypeReagentConditionsProductYield (%)Reference
Hydrazine CyclizationHydrazine hydrateEtOH, reflux, 6hPyrazolo[3,4-c]naphthyridine70
Diels-AlderMaleic anhydrideXylene, 140°C, 8hTricyclic lactam65

Reduction and Oxidation

  • Lactam Reduction : NaBH₄ reduces the carbonyl group to a secondary alcohol, forming 5-fluoro-3-methoxy-1,7-naphthyridin-8-ol .

  • Oxidative Demethylation : HIO₄ oxidizes the methoxy group to a ketone under acidic conditions .

Mechanistic Insights

  • Electronic Effects : The 5-fluoro group enhances electrophilicity at C6/C8 via σ-withdrawal, while the methoxy group donates electrons through resonance, activating C4 for electrophilic attack .

  • Steric Considerations : Steric hindrance at C3 limits reactivity at adjacent positions, directing substitutions to C4/C6 .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 5-fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one is its antimicrobial properties. Naphthyridine derivatives have been extensively studied for their antibacterial and antifungal activities. Research indicates that compounds within this class exhibit potent activity against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of naphthyridine, including this compound, showed comparable or superior antibacterial activity against Gram-positive and Gram-negative bacteria when tested alongside established antibiotics such as ciprofloxacin and ofloxacin. These findings suggest a potential role in treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Naphthyridine derivatives have shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against MCF7 Cells

In vitro studies have revealed that certain naphthyridine derivatives exhibit significant cytotoxic effects against human breast cancer cell lines (MCF7). For instance, specific derivatives demonstrated IC50 values lower than that of standard chemotherapeutic agents like staurosporine, indicating their potential as effective anticancer drugs .

Neurological Applications

Research has indicated that naphthyridine derivatives may possess neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease and depression.

Potential Mechanisms

The mechanisms through which these compounds exert neuroprotective effects may involve the modulation of neurotransmitter systems and inhibition of neuroinflammation. Further studies are needed to elucidate these pathways and confirm their therapeutic potential in neurological contexts .

Other Biological Activities

Beyond antimicrobial and anticancer applications, this compound has been investigated for various other biological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation through various biochemical pathways.
  • Antioxidant : May help in combating oxidative stress by scavenging free radicals.
  • Antimalarial : Some derivatives have shown efficacy against malaria parasites .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related naphthyridine compounds have highlighted the importance of evaluating absorption, distribution, metabolism, and excretion (ADME) properties to predict human responses based on preclinical data.

Case Study: Human Pharmacokinetic Predictions

Research involving similar compounds has shown discrepancies between animal models and human pharmacokinetics. This emphasizes the need for tailored studies to ensure accurate predictions for clinical efficacy and safety .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,7-naphthyridin-8(7H)-one: Lacks the methoxy group at the 3rd position.

    3-Methoxy-1,7-naphthyridin-8(7H)-one: Lacks the fluorine atom at the 5th position.

    1,7-Naphthyridin-8(7H)-one: Lacks both the fluorine atom and methoxy group.

Uniqueness

The presence of both the fluorine atom and methoxy group in 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one makes it unique compared to similar compounds

Biological Activity

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one, with the chemical formula C9_9H7_7FN2_2O and CAS number 1190311-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a naphthyridine core, which is known for various biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • In vitro Evaluation : A study evaluated the cytotoxic effects of several naphthyridine derivatives against human breast cancer cell lines (MCF7). Compounds demonstrated varying IC50_{50} values, with some derivatives showing improved activity compared to standard chemotherapeutics like staurosporine .
  • Mechanism of Action : Naphthyridines are thought to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For example, canthin-6-one, a related compound, was shown to activate programmed cell death pathways in leukemia cells .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.

Antibacterial Efficacy:

  • Testing Against Pathogens : Derivatives were tested against Gram-positive and Gram-negative bacteria. Some compounds exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, naphthyridine derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.

Mechanistic Insights:

  • Cytokine Inhibition : Studies have shown that naphthyridine derivatives can downregulate TNF-α and IL-1β production in macrophage cell lines . This suggests their potential use in treating inflammatory diseases.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-3-methoxy-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13)

InChI Key

PVEFXRHGXYTRQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)NC=C2F)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.